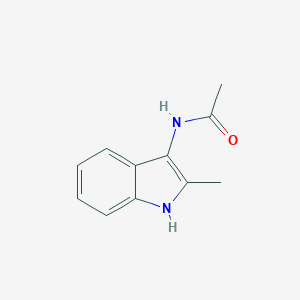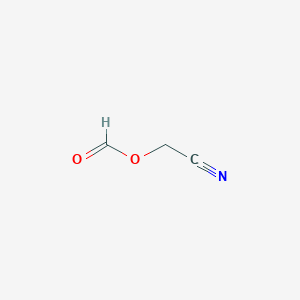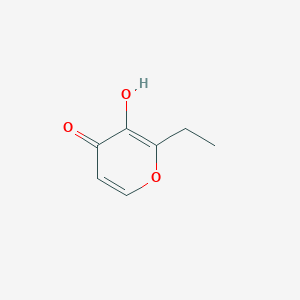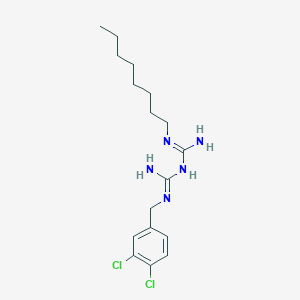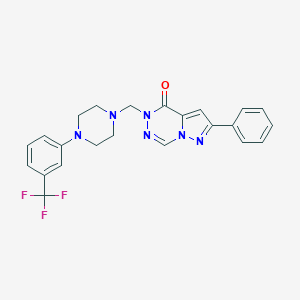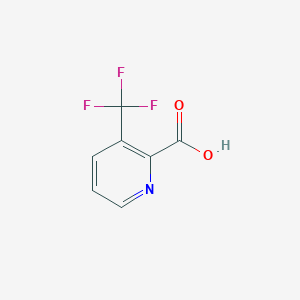
3-(Trifluoromethyl)pyridine-2-carboxylic Acid
Vue d'ensemble
Description
3-(Trifluoromethyl)pyridine-2-carboxylic Acid, also known as 3-(Trifluoromethyl)-2-picolinic acid, is a chemical compound with the molecular formula C7H4F3NO2 . It is used as an intermediate in the synthesis of various compounds .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyridine ring with a trifluoromethyl group and a carboxylic acid group . The compound has a molecular weight of 191.11 .Physical And Chemical Properties Analysis
This compound is a solid at 20°C . It has a melting point of 113°C . The compound is soluble in methanol .Applications De Recherche Scientifique
Metalation and Functionalization
3-(Trifluoromethyl)pyridine-2-carboxylic Acid, along with other trifluoromethyl-substituted pyridines and quinolines, can undergo selective metalation and subsequent functionalization at specific positions. This process allows for the preparation of various pyridinecarboxylic acids and quinolinecarboxylic acids uncontaminated by regioisomers, which can be useful in synthetic organic chemistry and material science (Schlosser & Marull, 2003).
Crystal Structure Analysis
The crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate, a related compound, reveals a unique water-bridged hydrogen-bonding network. Such structural analyses are important in understanding the molecular interactions and packing in solid states, which has implications in materials science and molecular engineering (Ye & Tanski, 2020).
Vibrational Spectrum and Computational Studies
In-depth studies on 4-(Trifluoromethyl)pyridine-2-carboxylic acid, another closely related compound, involve recording its vibrational spectrum and conducting computational analyses. These studies contribute to a better understanding of the molecule’s properties, which can be pivotal in designing materials with specific optical or electronic properties (Vural, 2016).
Luminescent Properties
Research into the luminescent properties of complexes involving trifluoromethyl-substituted pyridine derivatives, like 2-amino-3-chloro-5-(trifluoromethyl)pyridine, has shown potential in developing new luminescent materials. These materials can have applications in lighting, display technologies, and possibly in bioimaging (Ye et al., 2013).
Synthesis of Pesticides
Compounds like 3-[(E)-2-Chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethyl-N-(3-pyridyl)cyclopropanecarboxamide, which include a pyridine ring and trifluoromethyl group, are being researched for their potential use in pesticide synthesis. This highlights the role of trifluoromethyl-substituted pyridine derivatives in agricultural chemistry (Liu et al., 2006).
Coordination Polymers
Studies involving coordination polymers with pyridine-2,3-dicarboxylic acid demonstrate the potential of pyridine derivatives in forming metal-organic frameworks (MOFs). These MOFs have applications in catalysis, molecular recognition, and ion exchange (Tabatabaee et al., 2011).
Mécanisme D'action
Target of Action
It’s known that trifluoromethylpyridines, a group to which this compound belongs, are used in the agrochemical and pharmaceutical industries . They are thought to interact with various biological targets due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
It’s known that some trifluoromethylpyridine derivatives can bind to bovine serum albumin (bsa) and calf thymus dna (ct-dna) through intercalation . The binding processes are spontaneous and are thought to involve hydrogen bonding and van der Waals forces .
Biochemical Pathways
It’s known that trifluoromethylpyridines are used in the synthesis of various active agrochemical and pharmaceutical ingredients . The effects of these compounds on biological activities and physical properties have earned them a unique place in the discovery chemist’s arsenal .
Pharmacokinetics
The unique physicochemical properties of the fluorine atom and the pyridine moiety in trifluoromethylpyridines are thought to influence their pharmacokinetic properties .
Result of Action
It’s known that some trifluoromethylpyridine derivatives can quench bsa statically with binding constants of 105106 l·mol-1 .
Action Environment
It’s known that the development of fluorinated organic chemicals, including trifluoromethylpyridines, is an increasingly important research topic due to their wide range of applications .
Safety and Hazards
Orientations Futures
The use of 3-(Trifluoromethyl)pyridine-2-carboxylic Acid and its derivatives in the agrochemical and pharmaceutical industries is expected to grow. More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names, and several pharmaceutical and veterinary products containing the trifluoromethylpyridine moiety have been granted market approval . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .
Propriétés
IUPAC Name |
3-(trifluoromethyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-7(9,10)4-2-1-3-11-5(4)6(12)13/h1-3H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWLBOPLZYJGPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70530647 | |
| Record name | 3-(Trifluoromethyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70530647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87407-12-3 | |
| Record name | 3-(Trifluoromethyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70530647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Trifluoromethyl)pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do structural modifications of 3-(trifluoromethyl)pyridine-2-carboxylic acid influence its biological activity?
A2: While the provided abstracts don't offer specific details on the structure-activity relationship of this compound itself, one study explores this aspect using Rhenium(I) complexes with picolinic acid and its fluorinated derivatives. [] Although this research focuses on anticancer activity, it highlights the impact of structural modifications on biological activity. Further investigations focusing on this compound derivatives and their antifungal properties are needed to establish a comprehensive structure-activity relationship.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




